2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile
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Overview
Description
2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F4N2 It is characterized by the presence of an amino group, a fluoro group, a trifluoromethyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution. The reagents used in this synthesis include glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol . This method is advantageous due to the simplicity of the process, the high purity of the target product, and the relatively high yield of 73-75%.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the production of harmful by-products. The use of readily available reagents and straightforward reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinazolines and other heterocyclic compounds .
Scientific Research Applications
2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antifolate and antibacterial quinazoline derivatives.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: It is employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In pharmaceutical applications, it acts by inhibiting the growth of certain cells, such as endothelial cells, which is crucial in the treatment of diseases like cancer . The compound’s unique structure allows it to bind to specific enzymes and proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares a similar structure but lacks the fluoro group at the 6-position.
2-Amino-6-fluorobenzonitrile: This compound lacks the trifluoromethyl group but has similar functional groups.
Uniqueness
2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluoro and trifluoromethyl groups enhances its stability and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOIQUHGIYWOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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